molecular formula C24H28N6O2 B10923235 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923235
M. Wt: 432.5 g/mol
InChI Key: FUOMVBURMASGJC-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or β-keto esters.

    Formation of the pyridine ring: This can be synthesized via cyclization reactions involving suitable precursors.

    Coupling reactions: The pyrazole and pyridine rings are then coupled together using reagents such as palladium catalysts.

    Substitution reactions: Various substituents are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated synthesis platforms.

Chemical Reactions Analysis

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also exhibit potential biological activities and are studied for their therapeutic applications.

    5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-yl derivatives: These compounds have similar structural features and are used in various chemical and biological studies.

The uniqueness of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(4-METHOXYPHENYL)-N~4~,1,3-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-7-30-14-18(15(2)27-30)13-28(4)24(31)20-12-21(17-8-10-19(32-6)11-9-17)25-23-22(20)16(3)26-29(23)5/h8-12,14H,7,13H2,1-6H3

InChI Key

FUOMVBURMASGJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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